2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride

Solubility Formulation Bioavailability

Researchers developing PARP inhibitors or PROTACs require regiospecifically pure phthalazinone building blocks with defined N2-substitution to ensure reproducible SAR. This compound offers ≥95% purity hydrochloride salt with enhanced aqueous solubility versus free base, enabling direct assay dilution without DMSO artifacts. • Primary amine handle for amide coupling, reductive amination, or sulfonamide derivatization • 2 rotatable bonds in linker maintain conformational rigidity for ternary complex geometry • Supplied as powder; store at +4°C; ships ambient. Ideal for focused library synthesis and kinase selectivity profiling.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 1423033-51-5
Cat. No. B1377098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride
CAS1423033-51-5
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESCC(CN1C(=O)C2=CC=CC=C2C=N1)N.Cl
InChIInChI=1S/C11H13N3O.ClH/c1-8(12)7-14-11(15)10-5-3-2-4-9(10)6-13-14;/h2-6,8H,7,12H2,1H3;1H
InChIKeyVFJWWDHCFGZQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride (CAS 1423033-51-5): Core Scaffold Overview for Research Procurement


2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride (CAS 1423033-51-5) is a heterocyclic building block belonging to the phthalazinone class, characterized by a bicyclic phthalazine core bearing a 2-aminopropyl substituent at the N2 position and formulated as a hydrochloride salt [1]. The compound has a molecular formula of C11H14ClN3O, a molecular weight of 239.70 g/mol, and is supplied as a powder with standard purity specifications of 95% or higher from multiple vendors [2]. The phthalazinone scaffold is extensively investigated in medicinal chemistry as a privileged structure for poly(ADP-ribose) polymerase (PARP) inhibition, kinase inhibition, and anticancer agent development [3]. This compound serves primarily as a synthetic intermediate and research tool for structure-activity relationship (SAR) exploration within phthalazinone-based drug discovery programs.

Why Generic Phthalazinone Substitution Is Inadequate: Critical Differentiation of 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride


Substituting this compound with a generic phthalazinone derivative or a positional isomer introduces quantifiable differences in physicochemical properties, reactivity, and biological compatibility. The N2-(2-aminopropyl) substituent imparts a distinct hydrogen bond donor/acceptor profile (2 HBD, 3 HBA) and topological polar surface area (58.7 Ų) compared to the parent 1(2H)-phthalazinone (1 HBD, 2 HBA, ~41.5 Ų) [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base, which is critical for reproducible biological assay preparation . Regioisomeric substitution at the 4-position (e.g., 4-(1-aminopropyl)-1(2H)-phthalazinone, CAS 1226181-75-4) yields fundamentally different hydrogen-bonding networks due to the altered tautomeric state of the phthalazinone ring, affecting target engagement profiles . These differences preclude simple interchangeability in SAR campaigns, where the specific N2-aminopropyl vector has been specifically designed to probe binding pocket geometries distinct from those addressed by N2-aminoethyl or C4-aminopropyl analogs.

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride


Hydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement

The hydrochloride salt form (CAS 1423033-51-5) provides qualitatively superior aqueous solubility compared to its free base counterpart 2-(2-Aminopropyl)phthalazin-1(2H)-one (CAS 954584-56-6). The free base exhibits a LogP of 0.7437, indicating moderate lipophilicity , while salt formation via protonation of the aminopropyl side chain nitrogen increases polarity and water miscibility, as explicitly noted by multiple suppliers . This differential is particularly relevant for biological assay preparation requiring aqueous stock solutions at defined concentrations without organic co-solvents that may confound cellular or enzymatic readouts.

Solubility Formulation Bioavailability

Purity Tier Differentiation: 98% vs. 95% Standard Grades

Commercially available purity grades for this compound diverge meaningfully: Leyan supplies 2-(2-Aminopropyl)phthalazin-1(2H)-one hydrochloride at 98% purity , while the majority of suppliers (AKSci, Bidepharm, CheMenu, Enamine) provide a 95% minimum purity specification . The 3% absolute purity differential has practical significance for synthetic chemists performing stoichiometric reactions where 5% impurity by mass can introduce side products that complicate purification. For biological screening, the 98% grade provides greater confidence that observed activity originates from the target structure rather than a potent trace impurity.

Purity Quality Control Reproducibility

Linker Length Effect: Aminopropyl vs. Aminoethyl Spacer on Physicochemical Properties

Direct comparison with the homologous N2-aminoethyl derivative (2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride, CAS 1269053-67-9) reveals quantifiable property shifts driven by a single methylene unit difference. The aminopropyl derivative (target) has a molecular weight of 239.70 g/mol and 2 rotatable bonds, while the aminoethyl analog has a MW of 225.67 g/mol and 2 rotatable bonds, with a LogP of -0.60 . The calculated LogP for the free base of the target compound is 0.74 , suggesting the aminopropyl chain imparts approximately 1.3 LogP units greater lipophilicity compared to the aminoethyl chain. This differential alters membrane permeability predictions and may affect passive cellular uptake in whole-cell assays, making the target compound more suitable for targets with lipophilic binding pockets or those requiring blood-brain barrier penetration in CNS-targeted programs.

Physicochemical Properties SAR Analysis Drug-Likeness

Regioisomeric Differentiation: N2- vs. C4-Aminopropyl Substitution Impact on Target Engagement

The N2-(2-aminopropyl) substitution pattern of the target compound is structurally distinct from the C4-substituted regioisomer 4-(1-aminopropyl)-1(2H)-phthalazinone (CAS 1226181-75-4) . The phthalazinone scaffold undergoes tautomeric equilibrium between the 1(2H)-one and 2H-1-one forms, with N2-substitution locking the lactam configuration and directing the aminopropyl vector into a specific spatial orientation. In the well-established class of phthalazinone PARP-1 inhibitors, N2-substitution patterns (as in clinical candidates such as olaparib and AZ0108) are critical for nicotinamide-mimetic binding within the NAD+ pocket [1]. The C4-substituted regioisomer presents a different hydrogen-bonding geometry and cannot functionally substitute for N2-substituted analogs in established PARP-1 or kinase pharmacophore models. While direct comparative IC50 data for this specific compound pair against a defined target are not available in the open literature, the regioisomeric divergence is structurally analogous to established SAR within the phthalazinone class.

Regioisomerism Kinase Inhibition PARP Inhibition

Phthalazinone Scaffold Class Evidence: PARP-1 and Kinase Inhibition Potential

The phthalazinone scaffold is a validated pharmacophore in multiple drug discovery programs. The structurally related phthalazinone PARP inhibitor AZ0108 demonstrated PARP-1/2/6 inhibition with potency suitable for in vivo efficacy studies, and unlike olaparib, AZ0108 induces replication stress and S-phase arrest in tumorigenic cells as a type I inhibitor [1]. Additionally, amino-phthalazinone derivatives have been disclosed as active kinase inhibitors targeting cyclin-dependent kinases (CDKs) and other protein kinases in patent literature (Pfizer Italia, WO 2004/005286) [2]. While the specific 2-(2-aminopropyl) derivative has not been independently profiled in published head-to-head biochemical assays, its structural congruence with the N2-substituted phthalazinone class positions it as a relevant scaffold for initiating or extending SAR studies within these target families. The phthalazinone core has also been explored for Aurora kinase inhibition, with 2,4-disubstituted derivatives demonstrating antiproliferative activity across five tumor cell lines (HepG2, LoVo, HeLa, A549, HCT116) [3].

PARP Inhibition Kinase Inhibition Oncology

Optimal Application Scenarios for 2-(2-Aminopropyl)-1,2-dihydrophthalazin-1-one hydrochloride Based on Product-Specific Evidence


PARP-1/2 Inhibitor SAR Exploration with N2-Directed Vector Control

Use this compound as a core scaffold for synthesizing focused phthalazinone libraries targeting PARP-1/2. The N2-aminopropyl substituent provides a primary amine handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid exploration of substituent effects on NAD+ pocket occupancy. The 98% purity grade is recommended to minimize side-product formation during parallel library synthesis . The N2-substitution pattern is consistent with the pharmacophore geometry validated by AZ0108 and related phthalazinone PARP inhibitors [1].

Aqueous-Compatible Biological Assay Development Without Organic Co-Solvent Interference

The hydrochloride salt form of this compound permits preparation of concentrated aqueous stock solutions, avoiding DMSO-associated cytotoxicity and solvent interference artifacts in cell-based screening campaigns. This is particularly advantageous for high-content screening or long-term incubation studies where cumulative DMSO exposure can confound phenotypic readouts . The enhanced solubility relative to the free base enables direct dilution into culture media or assay buffers without precipitation risk.

Linker Optimization Studies in Bifunctional Degrader (PROTAC) Design

The aminopropyl side chain serves as a tunable linker attachment point for proteolysis-targeting chimera (PROTAC) design. The comparative LogP shift of ~1.3 units relative to the aminoethyl analog provides a quantifiable parameter for modulating physicochemical properties of the final bifunctional molecule, affecting cell permeability and ternary complex formation kinetics. The 2 rotatable bonds in the spacer maintain conformational rigidity suitable for productive ternary complex geometry.

Regioisomeric Selectivity Control in Kinase Inhibitor Design

Employ this N2-substituted compound as a regioisomeric control to profile the positional selectivity of phthalazinone-based kinase inhibitors. As documented in patent literature, amino-phthalazinone derivatives with defined N2-substitution patterns exhibit distinct CDK inhibition profiles compared to C4-substituted analogs [2]. Parallel testing of the N2-aminopropyl compound against 4-(1-aminopropyl)-1(2H)-phthalazinone (CAS 1226181-75-4) can elucidate regioisomer-dependent selectivity across a panel of recombinant kinases, providing critical SAR data for lead optimization campaigns.

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